Allosteric Mechanism Drives Substrate-Dependent Potency: TC-I 15 vs. Orthosteric α2β1 Inhibitor BTT-3033
TC-I 15 is an allosteric inhibitor that exhibits a striking 67-fold difference in IC50 depending on the collagen peptide substrate: 0.4 µM on the low-affinity GLOGEN peptide vs. 26.8 µM on the high-affinity GFOGER peptide, consistent with a competitive-like mechanism against weaker ligand interactions [1]. In contrast, the orthosteric inhibitor BTT-3033 shows an EC50 of 130 nM on intact collagen I, with no reported substrate-dependent potency shift [2]. This allosteric mechanism enables TC-I 15 to distinguish between integrin activation states, a property that is structurally linked to its binding site on the α2 I-domain distinct from the metal-ion-dependent adhesion site (MIDAS) targeted by BTT-3033.
| Evidence Dimension | IC50 on α2β1 binding to low-affinity vs. high-affinity collagen peptide |
|---|---|
| Target Compound Data | TC-I 15: IC50 = 0.4 µM (GLOGEN, low-affinity) vs. 26.8 µM (GFOGER, high-affinity) — a 67-fold difference |
| Comparator Or Baseline | BTT-3033: EC50 = 130 nM on collagen I, no reported substrate-dependent potency shift |
| Quantified Difference | TC-I 15 is 100-fold more potent against α2β1 binding to low-affinity collagen peptide than to high-affinity peptide, as reported by Hunter et al. 2021 [1] |
| Conditions | C2C12 cell adhesion assays on synthetic GFOGER/GLOGEN peptide coatings (Hunter 2021); CHO-α2wt cell adhesion to rat tail collagen I (Nissinen 2012 for BTT-3033) |
Why This Matters
For experiments that require functional discrimination between integrin activation states or that use defined collagen-mimetic peptides, TC-I 15 provides a mechanistically distinct tool that cannot be replaced by orthosteric inhibitors like BTT-3033.
- [1] Hunter EJ, Hamaia SW, Gullberg D, Bruckner-Tuderman L, Farndale RW, Järveläinen H, Kalluri R, Tryggvason K, Heino J, Humphries MJ, et al. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin. Toxicol Appl Pharmacol. 2021;428:115669. View Source
- [2] Nissinen L, Pentikäinen OT, Jouppila A, et al. Novel α2β1 integrin inhibitors reveal that integrin binding to collagen under shear stress conditions does not require receptor pre-activation. J Biol Chem. 2012;287(6):4468-4477. View Source
